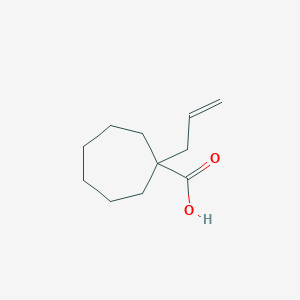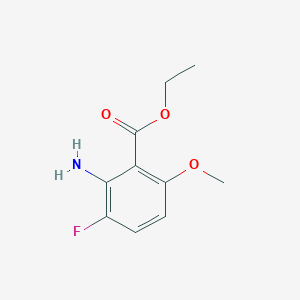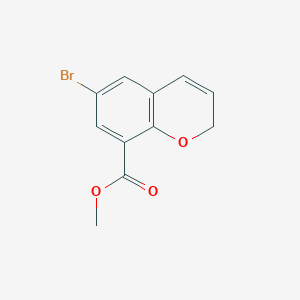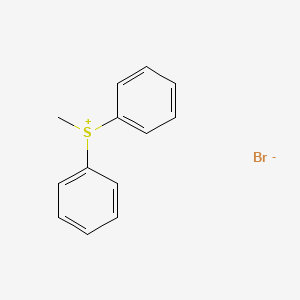
3,2'-Bis(trifluoromethyl)-4-fluorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is a complex organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents like dioxane and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of kinase activity.
Mechanism of Action
The mechanism of action of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the Rearranged during Transfection (RET) kinase, which plays a role in various cellular processes. The compound binds to the active site of the kinase, thereby inhibiting its activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl
Comparison: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is unique due to the specific positioning of its trifluoromethyl and fluorine groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
CAS No. |
1261605-71-3 |
|---|---|
Molecular Formula |
C14H7F7 |
Molecular Weight |
308.19 g/mol |
IUPAC Name |
1-fluoro-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-6-5-8(7-11(12)14(19,20)21)9-3-1-2-4-10(9)13(16,17)18/h1-7H |
InChI Key |
DOQFZAYBVLBOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)



![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)




